5-Bromo-4-cyclopropyl-2-methylthiazole
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Overview
Description
5-Bromo-4-cyclopropyl-2-methylthiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The structure of this compound includes a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-cyclopropyl-2-methylthiazole can be achieved through several methods. One common approach involves the reaction of 2-methylthiazole with bromine in the presence of a suitable solvent. The reaction conditions typically include:
Solvent: Acetic acid or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Another method involves the use of cyclopropylamine and 2-bromo-4-methylthiazole as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Raw Materials: High-purity starting materials
Catalysts: Use of specific catalysts to enhance reaction efficiency
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropyl-2-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Scientific Research Applications
5-Bromo-4-cyclopropyl-2-methylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropyl-2-methylthiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins involved in biological processes.
Pathways: Modulating signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylthiazole: Lacks the cyclopropyl group, which may affect its biological activity.
4-Cyclopropyl-2-methylthiazole: Lacks the bromine atom, which may influence its reactivity and interactions.
5-Bromo-4-methylthiazole: Lacks the cyclopropyl group, potentially altering its chemical properties.
Uniqueness
5-Bromo-4-cyclopropyl-2-methylthiazole is unique due to the presence of both the bromine atom and the cyclopropyl group, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8BrNS |
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Molecular Weight |
218.12 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyl-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNS/c1-4-9-6(5-2-3-5)7(8)10-4/h5H,2-3H2,1H3 |
InChI Key |
UKONUDQRGBXOAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)Br)C2CC2 |
Origin of Product |
United States |
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